5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
Molecular Formula: C₁₇H₁₆FN₅O Molecular Weight: 325.347 g/mol Structure: The compound features a 1,2,3-triazole core substituted at position 1 with a carbamoylmethyl group linked to a 3-methylphenyl moiety. Position 5 contains an amino group, and the carboxamide at position 4 is bonded to a 3-fluorophenyl ring . This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
5-amino-N-(3-fluorophenyl)-1-[2-(3-methylanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O2/c1-11-4-2-6-13(8-11)21-15(26)10-25-17(20)16(23-24-25)18(27)22-14-7-3-5-12(19)9-14/h2-9H,10,20H2,1H3,(H,21,26)(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRBOYNCMPFRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) iodide, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Overview
5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole family. Its unique structural features, including an amino group and a triazole ring, contribute to its diverse applications in scientific research, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
This compound has shown promise as a potential enzyme inhibitor. Its mechanism of action involves binding to specific enzymes or receptors, which may lead to therapeutic effects in various diseases.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, making it a candidate for drug development targeting diseases like cancer or metabolic disorders.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research indicates that this compound could exhibit activity against various pathogens, contributing to the development of new antimicrobial agents.
Electrochemical Properties
Research has explored the electrochemical properties of triazole compounds for use in organic light-emitting diodes (OLEDs). The unique electronic structure of this compound suggests potential applications as emissive layers in OLED devices.
Characterization Techniques
Characterization is performed using various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.
- Infrared (IR) Spectroscopy : To identify functional groups.
- X-ray Crystallography : For detailed structural analysis.
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of triazole derivatives, this compound was tested against several cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated effective inhibition at low concentrations, highlighting its potential as a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
Analog 1 : 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences :
Analog 2 : 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences :
- Comparison : Methoxy groups may engage in hydrogen bonding distinct from the methyl group in the target compound, influencing receptor interactions.
Oxazole and Heterocyclic Modifications
Analog 3 : 5-Amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Key Differences: Substituent: Oxazole ring replaces the carbamoylmethyl group. No direct activity data, but similar frameworks show enhanced kinase inhibition .
- Comparison : The oxazole’s planar structure may restrict conformational flexibility compared to the carbamoylmethyl linker in the target compound.
Analog 4 : 5-Amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences :
- Comparison : Chlorine’s steric bulk vs. fluorine’s smaller size could lead to divergent binding modes in enzyme targets.
Pharmacological and Structural Insights
Activity Trends :
- Oxazole-containing analogs (e.g., Analog 3) may exhibit improved kinase inhibition due to heterocyclic π-π interactions .
Structural Confirmation and Computational Analysis
- X-ray Crystallography : The target compound’s structure can be confirmed using SHELXL for refinement and ORTEP for visualization, as seen in analogs .
- In Silico Studies : Molecular docking predicts that the carbamoylmethyl group in the target compound engages in hydrogen bonding with residues like Asp or Glu in kinase domains, while fluorine enhances electrostatic interactions .
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C18H17FN6O2
- Molecular Weight : 368.3650 g/mol
- CAS Number : 901018-89-1
- SMILES Notation : Cc1cccc(c1)NC(=O)Cn1nnc(c1N)C(=O)Nc1cccc(c1)F
Biological Activity Overview
Research indicates that compounds within the triazole class exhibit significant biological activities, including antimicrobial, anticancer, and anti-parasitic effects. The specific compound has been evaluated for its potential against various diseases, particularly focusing on its interaction with biological macromolecules and its enzyme inhibition capabilities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. The compound may disrupt metabolic pathways by binding to active sites of target enzymes or modulating signaling pathways involved in disease progression.
Structure-Activity Relationships (SAR)
Studies indicate that modifications to the triazole core significantly influence the compound's biological activity. For instance:
- Substituent Variations : Changes in the amino group or the addition of different functional groups can enhance or diminish potency.
- Core Stability : The integrity of the triazole ring is crucial for maintaining its bioactive conformation. Substituting the triazole with other heterocycles often results in loss of activity .
Antimicrobial Activity
Research has shown that triazole derivatives can exhibit potent antimicrobial properties. For instance:
- A series of 5-amino-1,2,3-triazole-4-carboxamide derivatives demonstrated submicromolar activity against Trypanosoma cruzi, the causative agent of Chagas disease .
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives:
- In vitro studies revealed that certain analogs induced apoptosis in cancer cells and triggered reactive oxygen species (ROS) production .
- Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines, including lung cancer .
Chagas Disease Treatment
A notable study involved phenotypic high-content screening against Trypanosoma cruzi using derivatives from the triazole family. The optimized compounds exhibited improved potency and metabolic stability, leading to significant reductions in parasite burden in mouse models .
Antitumor Activity
In a separate investigation focusing on lung cancer cell lines (H460), certain triazole hybrids displayed IC50 values indicative of strong antitumor activity. These compounds also induced significant molecular responses linked to apoptosis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H17FN6O2 |
| Molecular Weight | 368.3650 g/mol |
| CAS Number | 901018-89-1 |
| Antimicrobial Activity | Active against T. cruzi |
| Anticancer Activity | Induces apoptosis in H460 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
